2-Chloro-4-(methylamino)benzonitrile
Overview
Description
2-Chloro-4-(methylamino)benzonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a methylamino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4-(methylamino)benzonitrile involves the reaction of 2-chlorobenzonitrile with methylamine. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed bed reactor where 2-chlorobenzonitrile and methylamine are passed over a catalyst, such as alumina-supported vanadium oxide, at elevated temperatures and pressures. This process allows for high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methylamino)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Major Products Formed
Nucleophilic Substitution: Products include 2-hydroxy-4-(methylamino)benzonitrile or 2-amino-4-(methylamino)benzonitrile.
Oxidation: Products include 2-chloro-4-(nitrosoamino)benzonitrile or 2-chloro-4-(nitroamino)benzonitrile.
Reduction: Products include 2-chloro-4-(methylamino)benzylamine or 2-chloro-4-(methylamino)benzyl alcohol.
Scientific Research Applications
2-Chloro-4-(methylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methylamino)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative or application .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-aminobenzonitrile: Similar structure but with an amino group instead of a methylamino group.
4-(Methylamino)benzonitrile: Lacks the chlorine atom at the second position.
2-Chloro-4-nitrobenzonitrile: Contains a nitro group instead of a methylamino group.
Uniqueness
2-Chloro-4-(methylamino)benzonitrile is unique due to the presence of both a chlorine atom and a methylamino group on the benzene ring. This combination of substituents imparts specific chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. The compound’s unique structure makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
2-chloro-4-(methylamino)benzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJSHGODRXQSIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094493-82-9 | |
Record name | 2-chloro-4-(methylamino)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.